N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride is a chemical compound with the molecular formula C13H19Cl2F3N2O. It is known for its unique structure, which includes a morpholine ring, an ethyl chain, and a trifluoromethyl group attached to an aniline moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and filtration to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(morpholin-4-yl)ethyl]aniline
- 3-(trifluoromethyl)aniline
- N-ethyl-3-(trifluoromethyl)aniline
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride is unique due to the presence of both the morpholine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.2ClH/c14-13(15,16)11-2-1-3-12(10-11)17-4-5-18-6-8-19-9-7-18;;/h1-3,10,17H,4-9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJNBXHYUJWTTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC(=C2)C(F)(F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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